molecular formula C5H2BrF7O B1607509 2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene CAS No. 231291-19-3

2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene

Cat. No. B1607509
CAS RN: 231291-19-3
M. Wt: 290.96 g/mol
InChI Key: OEIBKUOPGVLTNS-UHFFFAOYSA-N
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Description

“2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene” is a chemical compound with the CAS Number: 234443-24-4 . It has a molecular weight of 274.96 . The IUPAC name for this compound is 2-bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)-1-butene .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H2BrF7/c1-2(6)3(7,4(8,9)10)5(11,12)13/h1H2 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Synthesis and Reactivity

  • Regioselective Synthesis : The synthesis of difluorohalobenzenes involves the use of tetrafluoroethylene and buta-1,3-diene, demonstrating the compound's utility in creating regioselectively halogenated products through a multi-step process involving gas-phase copyrolysis and subsequent halogenation and dehydrohalogenation steps (Volchkov et al., 2021).
  • Electrophilic Reactivity : The synthesis of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene showcases the electrophilic character of related compounds, indicating their potential for nucleophilic substitution reactions and the formation of substitution products or allylic rearrangements (Martin, Molines, & Wakselman, 1995).

Material Science and Organic Synthesis

  • Introduction of Tetrafluoroethylene Units : The research demonstrates how 4-bromo-3,3,4,4-tetrafluorobut-1-ene can be utilized to introduce tetrafluoroethylene (-CF2CF2-) units into organic molecules, facilitating the synthesis of compounds with high to excellent yields. This method highlights the versatility of fluorinated compounds in organic synthesis (Konno et al., 2011).
  • Copper(0)-Mediated Tetrafluoroethylenation : A study on the tetrafluoroethylenation of aromatic compounds using copper(0) showcases the ability to substitute aromatic halides with tetrafluoroethylene derivatives, further emphasizing the compound's role in creating complex fluorinated structures (Watanabe & Konno, 2015).

Advanced Functional Materials

  • Hybrid Particles via Functionalized Polyfluorene Ligands : The synthesis of semiconductor hybrid particles using functionalized polyfluorene ligands derived from bromo and other fluorinated monomers illustrates the compound's contribution to nanotechnology and materials science. This approach enables the creation of hybrid materials with unique optical properties (de Roo et al., 2014).

Safety and Hazards

The compound is labeled as an irritant . More detailed safety information and hazards can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF7O/c1-2(6)3(7,4(8,9)10)14-5(11,12)13/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIBKUOPGVLTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(C(F)(F)F)(OC(F)(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371329
Record name 2-bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

231291-19-3
Record name 1-Butene, 2-bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=231291-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene
Reactant of Route 2
2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene
Reactant of Route 3
2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene
Reactant of Route 4
2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene
Reactant of Route 5
2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene
Reactant of Route 6
2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene

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